molecular formula C16H25ClN2S B12727363 Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- CAS No. 93144-71-9

Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-

Cat. No.: B12727363
CAS No.: 93144-71-9
M. Wt: 312.9 g/mol
InChI Key: WNHSHVFBQQHKMW-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For the compound Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, the synthetic route may involve the following steps:

    Formation of the p-chlorophenylthio intermediate: This can be achieved by reacting p-chlorothiophenol with an appropriate alkylating agent.

    Amination: The intermediate is then reacted with an amine, such as ethylenediamine, to introduce the amino group.

    Cyclization: The resulting compound undergoes cyclization to form the piperidine ring.

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The p-chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives.

Scientific Research Applications

Piperidine derivatives, including Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, have a wide range of applications in scientific research :

    Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for their potential as therapeutic agents in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets and pathways . The p-chlorophenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to the presence of the p-chlorophenylthio group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

CAS No.

93144-71-9

Molecular Formula

C16H25ClN2S

Molecular Weight

312.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-piperidin-1-ylpropan-1-amine

InChI

InChI=1S/C16H25ClN2S/c17-15-5-7-16(8-6-15)20-14-10-18-9-4-13-19-11-2-1-3-12-19/h5-8,18H,1-4,9-14H2

InChI Key

WNHSHVFBQQHKMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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